molecular formula C20H17FN2O3S B5307287 2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide

2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide

Cat. No. B5307287
M. Wt: 384.4 g/mol
InChI Key: NEEXFBRRAOSVMY-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide, also known as FSBA, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide-based compound that has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is not fully understood. However, it has been shown to interact with various enzymes and proteins through covalent modification. This compound contains a sulfonamide group that can react with the amino acid residues of enzymes and proteins, leading to the formation of a covalent bond. This covalent modification can affect the activity and function of the enzyme or protein.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In biochemistry, this compound has been shown to inhibit the activity of various enzymes such as carbonic anhydrase and acetylcholinesterase. In pharmacology, this compound has been shown to have anti-inflammatory and anti-tumor properties. In medicinal chemistry, this compound has been used as a scaffold for the design and synthesis of new compounds with improved pharmacological properties.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is its ability to selectively label proteins and peptides. It has also been shown to have good stability and solubility in various solvents. However, one of the limitations of this compound is its potential toxicity and non-specific labeling of proteins and peptides.

Future Directions

There are several future directions for the research of 2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide. One of the future directions is the development of new this compound-based compounds with improved pharmacological properties. Another future direction is the study of the mechanism of action of this compound and its interaction with enzymes and proteins. Additionally, the use of this compound in new applications such as bioconjugation and imaging techniques can also be explored.

Synthesis Methods

The synthesis of 2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide involves a series of chemical reactions starting with the reaction of 2-fluorobenzenecarboxylic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This is followed by the reaction of 4-methoxyaniline with the 2-fluorobenzoyl chloride to form 2-fluoro-N-(4-methoxyphenyl)benzamide. The final step involves the reaction of 2-fluoro-N-(4-methoxyphenyl)benzamide with phenylsulfonylisocyanate to form this compound.

Scientific Research Applications

2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry. In biochemistry, this compound has been used as a labeling reagent for proteins and peptides. It has also been used to study the binding properties of various enzymes and proteins. In pharmacology, this compound has been studied for its potential as a drug candidate for various diseases such as cancer, diabetes, and inflammation. In medicinal chemistry, this compound has been used as a scaffold for the design and synthesis of new compounds with improved pharmacological properties.

properties

IUPAC Name

N'-(benzenesulfonyl)-2-fluoro-N-(4-methoxyphenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S/c1-26-16-13-11-15(12-14-16)22-20(18-9-5-6-10-19(18)21)23-27(24,25)17-7-3-2-4-8-17/h2-14H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEXFBRRAOSVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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